molecular formula C13H6ClF7N4O3 B10925709 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide

3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B10925709
M. Wt: 434.65 g/mol
InChI Key: BLVNQFXAXUZBCU-UHFFFAOYSA-N
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Description

3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is a complex organic compound that features a pyrazole ring substituted with chlorine and nitro groups, and a propanamide moiety attached to a tetrafluorophenyl ring

Mechanism of Action

The mechanism of action of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The nitro and chlorine substituents on the pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The tetrafluorophenyl moiety enhances the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives such as:

  • 3-(4-Bromo-3-nitro-1H-pyrazol-1-yl)-N~1~-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide
  • 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)-N~1~-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities .

Properties

Molecular Formula

C13H6ClF7N4O3

Molecular Weight

434.65 g/mol

IUPAC Name

3-(4-chloro-3-nitropyrazol-1-yl)-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C13H6ClF7N4O3/c14-4-3-24(23-12(4)25(27)28)2-1-5(26)22-11-9(17)7(15)6(13(19,20)21)8(16)10(11)18/h3H,1-2H2,(H,22,26)

InChI Key

BLVNQFXAXUZBCU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCC(=O)NC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)[N+](=O)[O-])Cl

Origin of Product

United States

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